2-(3,4-Dimethyl-1H-pyrrol-1-yl)ethanamine
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Overview
Description
2-(3,4-Dimethyl-1H-pyrrol-1-yl)ethanamine is an organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrrole ring substituted with two methyl groups at positions 3 and 4, and an ethanamine group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethyl-1H-pyrrol-1-yl)ethanamine typically involves the reaction of 3,4-dimethylpyrrole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of 3,4-dimethylpyrrole followed by its reaction with ethylamine. The process is optimized for high yield and purity, and may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethyl-1H-pyrrol-1-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ethanamine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Amine derivatives.
Substitution: Substituted pyrrole derivatives.
Scientific Research Applications
2-(3,4-Dimethyl-1H-pyrrol-1-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethyl-1H-pyrrol-1-yl)ethanamine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrrol-1-yl)ethanamine: A similar compound with a pyrrole ring and an ethanamine group, but without the methyl substitutions.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide: Another pyrrole derivative with different substituents and biological activities.
Uniqueness
2-(3,4-Dimethyl-1H-pyrrol-1-yl)ethanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 3 and 4 of the pyrrole ring can affect the compound’s electronic properties and steric interactions, making it distinct from other pyrrole derivatives.
Properties
Molecular Formula |
C8H14N2 |
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Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-(3,4-dimethylpyrrol-1-yl)ethanamine |
InChI |
InChI=1S/C8H14N2/c1-7-5-10(4-3-9)6-8(7)2/h5-6H,3-4,9H2,1-2H3 |
InChI Key |
YZQQKRDCBIIMDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=C1C)CCN |
Origin of Product |
United States |
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